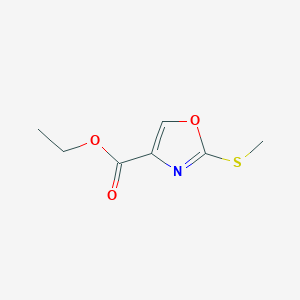

Ethyl 2-(methylthio)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methylsulfanyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-10-6(9)5-4-11-7(8-5)12-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAOPCKKDPZCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 2-(methylthio)oxazole-4-carboxylate has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and metabolic pathways.

Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(methylthio)oxazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Biological Activity

Ethyl 2-(methylthio)oxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₉NO₃S, which includes an oxazole ring, a carboxylate group, and a methylthio substituent. The presence of these functional groups contributes to its biological activity by influencing solubility, permeability, and interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance, a study evaluating various oxazole derivatives found that this compound exhibited significant inhibitory activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are needed to elucidate the exact pathways involved.

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects. A notable study demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases; however, clinical studies are necessary to confirm efficacy in vivo.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in human cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were found to be significantly lower than those for non-cancerous cells, indicating selective toxicity towards malignant cells.

Case Studies and Experimental Data

-

Antimicrobial Study : In a recent study, this compound was tested against a panel of pathogens. The results showed:

- MIC values : Ranged from 16 to 64 µg/mL across different bacterial strains.

- Mechanism : Suggested involvement in cell wall synthesis inhibition.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 16 - Anti-inflammatory Effects : In vitro experiments demonstrated that the compound reduced TNF-alpha levels by approximately 50% at concentrations above 10 µM.

-

Cytotoxicity Assays : The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell Line IC50 (µM) MCF-7 12 HCT-116 15 Non-cancerous (HEK293) >100

Synthesis Methods

This compound can be synthesized through several methods:

- Condensation Reactions : Utilizing α-bromoketones and methylthiophenols under basic conditions.

- Cyclization Techniques : Employing oxazoles as intermediates in the presence of suitable catalysts.

These synthetic strategies allow for the efficient production of this compound with varying yields depending on the specific method used.

Preparation Methods

Van Leusen Oxazole Synthesis

One of the most reliable methods for preparing substituted oxazoles is the Van Leusen reaction, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions. For this compound, the synthetic route typically proceeds as follows:

- Starting materials : An aldehyde bearing the methylthio substituent and ethyl isocyanoacetate or a related isocyanide derivative.

- Reaction conditions : The aldehyde is reacted with TosMIC in the presence of a base such as potassium phosphate or triethylamine in an alcoholic solvent (e.g., isopropyl alcohol).

- Mechanism : The reaction proceeds via nucleophilic addition of TosMIC to the aldehyde, followed by cyclization and elimination of the tosyl group to form the oxazole ring.

- Outcome : This method efficiently introduces the methylthio group at the 2-position and the ester group at the 4-position of the oxazole ring.

This approach is favored for its mild conditions, good yields, and versatility in accommodating various substituents.

Cycloaddition Strategy

An alternative preparation involves a cycloaddition route starting from tosylmethyl amide intermediates. This multi-step synthesis includes:

- Preparation of tosylmethyl amide intermediates from suitable precursors.

- Dehydration in the presence of electron-deficient aldehydes to form oxazolines.

- Subsequent base treatment and deprotection to yield the final oxazole derivative.

This method is particularly useful for electron-deficient substrates where direct cyclization is challenging.

Bredereck Reaction

The Bredereck reaction synthesizes oxazoles by reacting α-haloketones with amides. For this compound, this could involve:

- Synthesis of α-haloketone intermediates bearing the methylthio substituent.

- Reaction with ethyl amide derivatives under controlled conditions.

- Cyclization to form the oxazole ring with the ester group at position 4.

This method is noted for being clean, economical, and efficient for 2,4-disubstituted oxazoles.

Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate the synthesis of oxazole derivatives. The process typically involves:

- Mixing substituted aldehydes with TosMIC and a base in a suitable solvent.

- Microwave irradiation at controlled power and temperature (e.g., 350 W, 65°C) for a short duration (around 8 minutes).

- Rapid formation of 4,5-disubstituted oxazoles with high yields.

This green chemistry approach reduces reaction time and energy consumption while maintaining product purity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Van Leusen Oxazole Synthesis | TosMIC + methylthio-substituted aldehyde | Base (K3PO4 or Et3N), alcoholic solvent, room temp | Mild conditions, versatile, good yields | Requires preparation of specific aldehydes | 70-85 |

| Cycloaddition Strategy | Tosylmethyl amide + electron-deficient aldehydes | Multi-step, dehydration, base treatment | Suitable for electron-deficient substrates | Multi-step, longer reaction time | 60-75 |

| Bredereck Reaction | α-Haloketones + amides | Heating with acetic anhydride and sodium acetate | Clean, economical, efficient for 2,4-disubstituted oxazoles | Requires haloketone synthesis | 65-80 |

| Microwave-Assisted Synthesis | TosMIC + substituted aldehydes | Microwave irradiation, 65°C, 8 min | Rapid, energy-efficient, high yields | Requires microwave setup | 80-90 |

Detailed Research Findings and Notes

Substrate Preparation : Methylthio-substituted aldehydes or haloketones are often prepared via bromination or chlorination of methylthio-substituted precursors, followed by further functional group transformations.

Reaction Monitoring : Techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.

Functional Group Compatibility : The Van Leusen synthesis and microwave-assisted methods show good tolerance to various functional groups, including electron-donating methylthio substituents, without degradation.

Scale-Up Potential : Industrial synthesis may favor the Van Leusen or Bredereck methods due to their scalability and reproducibility, while microwave-assisted synthesis is more suitable for laboratory-scale or rapid synthesis.

Q & A

Basic: What are standard synthetic routes for Ethyl 2-(methylthio)oxazole-4-carboxylate?

A common method involves cyclocondensation of thiourea derivatives with α-haloketones or bromopyruvate esters. For example, reacting ethyl bromopyruvate with a methylthio-substituted precursor (e.g., a thioamide) under reflux in solvents like toluene/dioxane (1:1) at 80–100°C for 24–72 hours. Purification typically employs silica gel chromatography with petroleum ether/ethyl acetate gradients (e.g., 97:3 to 90:10) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key variables include solvent choice, catalyst loading, and reaction time. For instance:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization but increase side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOEt) can accelerate oxazole ring formation.

- Temperature control : Lower temperatures (e.g., 50°C) reduce decomposition, while higher temperatures (reflux) improve reaction rates.

Design a fractional factorial experiment to test these variables, using HPLC or LC-MS to monitor intermediates .

Basic: What spectroscopic techniques confirm the compound’s structure?

- ¹H/¹³C NMR : Identify characteristic signals (e.g., oxazole C=O at ~160–165 ppm, methylthio S–CH₃ at ~2.5 ppm).

- FTIR : Confirm ester C=O (~1720 cm⁻¹) and oxazole C=N (~1650 cm⁻¹).

- Mass spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (C₇H₉NO₃S, 187.04 g/mol) .

Advanced: How to resolve discrepancies in NMR data for derivatives?

Contradictions in splitting patterns or shifts may arise from tautomerism or solvent effects. Use:

- Variable-temperature NMR to assess dynamic equilibria.

- COSY/HSQC to assign coupling networks.

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .

Basic: What are typical biological targets for oxazole carboxylates?

Oxazole derivatives often interact with enzymes (e.g., kinases, topoisomerases) or DNA via π-π stacking or hydrogen bonding. This compound’s thioether group may enhance binding to cysteine-rich proteins .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Replace methylthio (-SMe) with sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) to probe electronic effects.

- Bioisosteric replacement : Swap oxazole with thiazole or imidazole to assess heterocycle specificity.

- Assays : Use enzyme inhibition (e.g., kinase panels) or cellular viability (MTT assay) to quantify activity changes .

Basic: What solvents are suitable for solubility testing?

Test in DMSO (for stock solutions), followed by aqueous buffers (PBS, pH 7.4) with co-solvents (≤10% EtOH or PEG-400). Use UV-Vis spectroscopy to determine saturation solubility .

Advanced: How to address poor aqueous solubility in biological assays?

- Prodrug design : Convert the ethyl ester to a water-soluble phosphate or glycoside.

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability.

- Co-crystallization : Screen with cyclodextrins or succinic acid to form stable co-crystals .

Basic: How stable is this compound under storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

Advanced: What computational tools predict reactivity or metabolic pathways?

- Reactivity : Use Gaussian or ORCA for frontier molecular orbital (FMO) analysis (HOMO/LUMO energies).

- Metabolism : Employ Schrödinger’s MetaSite or GLUE to simulate cytochrome P450-mediated oxidation of the thioether .

Notes

- Advanced questions emphasize experimental design and mechanistic analysis.

- Methodological answers integrate cross-disciplinary techniques (e.g., synthetic chemistry, computational modeling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.